molecular formula C13H13N3O2Se B11469637 2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11469637
M. Wt: 322.23 g/mol
InChI Key: HJSCYNDGHVWXEY-UHFFFAOYSA-N
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Description

2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a selenazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with selenourea and a suitable pyridine derivative in the presence of a base such as sodium ethoxide. The reaction mixture is usually heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the methoxyphenyl group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding selenoxide or selenone derivatives.

    Reduction: Formation of reduced selenazole derivatives.

    Substitution: Formation of substituted selenazolo-pyridine derivatives.

Scientific Research Applications

2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a selenazole ring.

    2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Contains a chromene ring instead of a selenazole ring.

Uniqueness

2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is unique due to the presence of the selenazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H13N3O2Se

Molecular Weight

322.23 g/mol

IUPAC Name

2-amino-7-(4-methoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H13N3O2Se/c1-18-8-4-2-7(3-5-8)9-6-10(17)15-12-11(9)19-13(14)16-12/h2-5,9H,6H2,1H3,(H2,14,16)(H,15,17)

InChI Key

HJSCYNDGHVWXEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2[Se]C(=N3)N

Origin of Product

United States

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